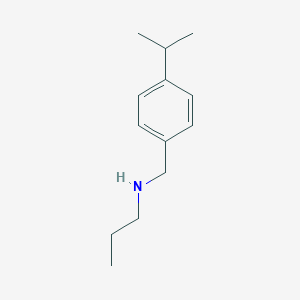

N-(4-Isopropylbenzyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-Isopropylbenzyl)propan-1-amine” is a chemical compound with the molecular formula C13H21N . It is also known as "{[4-(propan-2-yl)phenyl]methyl}(propyl)amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “N-(4-Isopropylbenzyl)propan-1-amine” consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The exact mass of the compound is 191.167399674 .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Isopropylbenzyl)propan-1-amine” were not found in the retrieved papers, it’s worth noting that amines, in general, are known to undergo a variety of chemical reactions. For example, the reaction of aldehydes and ketones with primary amines forms imine derivatives .Physical And Chemical Properties Analysis

“N-(4-Isopropylbenzyl)propan-1-amine” has a molecular weight of 191.31300 and a density of 0.893g/cm3 . Its boiling point is 264.4ºC at 760 mmHg .Scientific Research Applications

Hexadentate N3O3 amine phenol ligands

N-(4-Isopropylbenzyl)propan-1-amine has been studied for its potential in the creation of hexadentate N3O3 amine phenol ligands. These ligands, developed as reduction products of Schiff bases, are significant for their potential applications in coordination chemistry and metal ion complexation, which are fundamental in various chemical processes (Liu, Wong, Rettig, & Orvig, 1993).

Catalysis in the Reduction of Nitro Compounds

The compound has relevance in the field of catalysis, particularly in the reduction of nitro compounds to amines. This process is crucial in the synthesis of drugs, biologically active molecules, and other pharmaceutical products, where the transformation of nitroarenes into amines using heterogeneous catalysts is a key reaction (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Synthesis of Tertiary Amines

Research has also focused on the synthesis of tertiary amines, including compounds like N-(4-Isopropylbenzyl)propan-1-amine, for their inhibitive performance on carbon steel corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical (Gao, Liang, & Wang, 2007).

N2O2 Donor Ligand Complexes

There is also interest in N2O2 donor ligand complexes containing N-(4-Isopropylbenzyl)propan-1-amine. These complexes, characterized through various spectroscopic methods, are significant in the study of metal-ligand interactions, which have implications in fields ranging from medicinal chemistry to materials science (Sancheti, Bendre, & Kumbhar, 2012).

Biobased Amines and Polymers

Moreover, the compound has been explored in the context of biobased amines and their applications in the synthesis of polymers. The focus here is on the development of sustainable, biobased materials for various industrial applications, emphasizing the environmental benefits of these materials (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Enantioenriched Amine Synthesis

Research has also been conducted on the stereoselective synthesis of enantioenriched amines using N-(4-Isopropylbenzyl)propan-1-amine, with significant implications in the pharmaceutical industry for the production of antimicrobial agents and other biologically active compounds (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Safety and Hazards

While specific safety and hazard information for “N-(4-Isopropylbenzyl)propan-1-amine” was not found in the retrieved papers, it’s important to note that aromatic amines, in general, can significantly harm human health and the environment . Therefore, proper handling and disposal protocols must be followed to minimize their impact.

Future Directions

The future directions for “N-(4-Isopropylbenzyl)propan-1-amine” and similar compounds could involve further exploration of their synthesis methods and potential applications. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This could be a promising area for future research.

Mechanism of Action

- The primary target of N-(4-Isopropylbenzyl)propan-1-amine is likely a specific receptor or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .

- N-(4-Isopropylbenzyl)propan-1-amine may exert its effects through various mechanisms:

- Reductive Amination : One possible mode of action involves reductive amination. This process starts by forming an imine (a double bond between the nitrogen and the carbon) with an appropriate aldehyde or ketone. Subsequently, the imine is reduced to form the corresponding amine .

- Free Radical Bromination : Considering its benzyl group, the compound could undergo free radical bromination at the benzylic position. This reaction involves the abstraction of a hydrogen atom by a bromine radical, resulting in the formation of a bromine-substituted product .

Target of Action

Mode of Action

properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGSVYBBIVQOMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Isopropylbenzyl)propan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B499634.png)

![N-(1-allyl-1H-tetraazol-5-yl)-N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B499635.png)

![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499636.png)

![N-(3-bromobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499638.png)

![N-(5-bromo-2-ethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499639.png)

![N-(2-chlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499640.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499642.png)

![N-(4-ethoxy-3-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499646.png)

![N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499647.png)

![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-prop-2-enyltetrazol-5-amine](/img/structure/B499648.png)

![2-{4-Bromo-2-[(propylamino)methyl]phenoxy}acetamide](/img/structure/B499649.png)

![N-[3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499654.png)

![N-[(5-phenylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B499655.png)